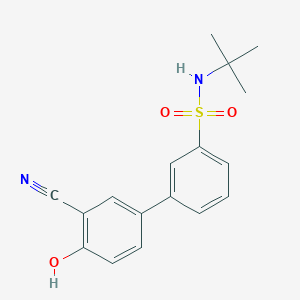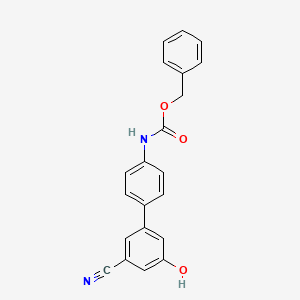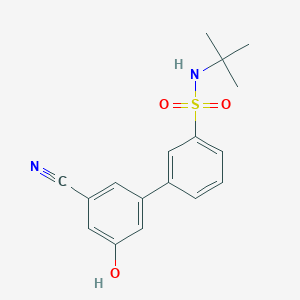![molecular formula C18H18N2O3S B6377410 3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261994-12-0](/img/structure/B6377410.png)
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a highly potent inhibitor of a number of enzymes and can be used to study various biochemical and physiological processes. This compound has been used in various laboratory experiments and has been found to be a useful tool for research.
Mécanisme D'action
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) acts as an inhibitor of various enzymes. It binds to the active site of the enzyme and blocks the binding of the substrate, thus preventing the enzyme from catalyzing the reaction. This prevents the enzyme from performing its normal function and leads to the inhibition of the biochemical and physiological processes that are mediated by the enzyme.
Biochemical and Physiological Effects
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of a number of enzymes, including protein kinases, phosphatases, and proteases. This inhibition can lead to the inhibition of various cellular processes, such as cell proliferation, cell differentiation, and apoptosis. Furthermore, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has a number of advantages and limitations for laboratory experiments. The main advantage of this compound is its high potency and selectivity. It is highly potent and selective and can be used to study a wide variety of biochemical and physiological processes. Furthermore, it is relatively easy to synthesize and is available in high purity. The main limitation is that it is not very stable and can degrade over time.
Orientations Futures
There are a number of potential future directions for research involving 3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%). One potential direction is to explore the potential therapeutic applications of this compound. It has already been found to have a number of biochemical and physiological effects and could potentially be used as a therapeutic agent. Another potential direction is to investigate the potential use of this compound in drug delivery systems. Furthermore, it could be used to study the effects of different environmental conditions on cellular processes. Finally, it could be used to study the effects of different drugs and compounds on various biochemical and physiological processes.
Méthodes De Synthèse
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) is synthesized by reacting 4-piperidin-1-ylsulfonylbenzene with cyanide in an aqueous solution. The reaction is carried out at a temperature of 80°C and a pressure of 1.5 atm. The reaction is complete after 6 hours and the product is obtained in 95% yield.
Applications De Recherche Scientifique
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has been used in various scientific research applications. It has been found to be a potent inhibitor of a number of enzymes, including protein kinases, phosphatases, and proteases. It has also been used to study the effects of different drugs and compounds on various biochemical and physiological processes. Furthermore, it has been used to study the effects of different environmental conditions on cellular processes.
Propriétés
IUPAC Name |
3-hydroxy-5-(4-piperidin-1-ylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-13-14-10-16(12-17(21)11-14)15-4-6-18(7-5-15)24(22,23)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNPEBKFDASLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685020 |
Source


|
| Record name | 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol | |
CAS RN |
1261994-12-0 |
Source


|
| Record name | 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
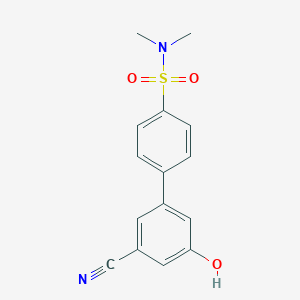
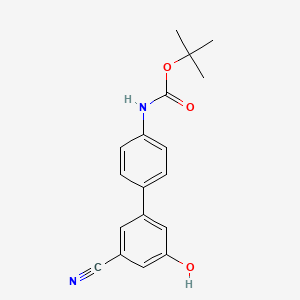
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)
